molecular formula C17H17ClN6O2 B12165653 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide

Cat. No.: B12165653
M. Wt: 372.8 g/mol
InChI Key: HDLYWWNJXUKKNM-UHFFFAOYSA-N
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Description

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazinone core linked to a triazole ring, with additional functional groups that contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the pyridazinone core through a cyclization reaction, followed by the introduction of the triazole ring via a nucleophilic substitution reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups, enhancing its reactivity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in derivatives with potentially enhanced properties.

Scientific Research Applications

Research indicates that this compound exhibits antimicrobial , anticancer , and anti-inflammatory properties. Its mechanism of action may involve interaction with specific enzymes or receptors, modulating their activity and influencing various biological pathways.

Antimicrobial Activity

Studies have shown that derivatives of pyridazinone compounds can demonstrate significant antimicrobial properties. For instance, compounds similar to 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide have been evaluated for their efficacy against various bacterial strains, showing promising results in inhibiting growth and proliferation .

Anticancer Properties

The anticancer potential of this compound has been explored through its ability to induce apoptosis in cancer cells. Research has indicated that structurally related compounds can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Effects

Some studies have reported anti-inflammatory effects associated with similar pyridazinone compounds. These effects are often assessed through in vitro assays measuring the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) enzymes .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step synthetic routes that require careful optimization to achieve high yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms may enhance efficiency during large-scale production.

Case Studies

Several case studies highlight the applications of this compound in drug development:

  • Antimicrobial Testing : A study evaluated the antimicrobial activity of a series of pyridazinone derivatives, including variations of the target compound. Results indicated effective inhibition against Gram-positive and Gram-negative bacteria.
  • Cancer Cell Line Studies : In vitro studies on human cancer cell lines demonstrated that derivatives similar to this compound could significantly reduce cell viability, suggesting potential for further development as anticancer agents.
  • Inflammation Models : Animal models were used to assess the anti-inflammatory effects of related compounds, showing reduced swelling and pain response when treated with these derivatives compared to control groups.

Mechanism of Action

The mechanism of action of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide represents a novel structure with potential therapeutic applications. Its unique combination of a pyridazinone core and various substituents suggests diverse biological activities. This article aims to explore the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H24ClN5O2C_{20}H_{24}ClN_5O_2 with a molecular weight of approximately 437.9 g/mol . The presence of the chlorophenyl group and the triazole ring are critical for its biological interactions.

PropertyValue
Molecular FormulaC20H24ClN5O2
Molecular Weight437.9 g/mol
Structural FeaturesPyridazinone, Chlorophenyl, Triazole

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit a range of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The compound may exhibit activity against bacterial and fungal pathogens.
  • Enzyme Inhibition : Potential interactions with key enzymes involved in disease pathways.

Anticancer Activity

A study evaluated the antiproliferative effects of several pyridazine derivatives, including compounds structurally related to our target compound. The results indicated significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer), with IC50 values ranging from 5 to 10 µM for selected derivatives .

Antimicrobial Properties

Research into similar pyridazine compounds revealed promising antimicrobial activity. For instance, derivatives demonstrated effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting that the chlorophenyl moiety enhances membrane permeability or interacts with bacterial enzymes .

Enzyme Inhibition Studies

The compound's structure suggests potential for enzyme inhibition, particularly against targets like Histone Deacetylases (HDACs) and Carbonic Anhydrases (CAs). Compounds with similar functional groups have shown IC50 values in the low micromolar range against these targets, indicating that our compound may also possess such inhibitory capabilities .

Case Studies

Several case studies have highlighted the effectiveness of pyridazine derivatives in drug discovery:

  • Cytotoxicity in Cancer Models : A series of studies demonstrated that modifications in the pyridazine structure can lead to enhanced cytotoxicity in models of pancreatic ductal adenocarcinoma (PDAC), with some derivatives showing IC50 values as low as 0.86 µM against specific cancer targets .
  • Antimicrobial Efficacy : In vitro tests indicated that certain pyridazine derivatives could effectively inhibit growth rates of pathogenic bacteria, supporting their potential as new antimicrobial agents.

Properties

Molecular Formula

C17H17ClN6O2

Molecular Weight

372.8 g/mol

IUPAC Name

2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)acetamide

InChI

InChI=1S/C17H17ClN6O2/c1-10(2)16-20-17(22-21-16)19-14(25)9-24-15(26)8-7-13(23-24)11-5-3-4-6-12(11)18/h3-8,10H,9H2,1-2H3,(H2,19,20,21,22,25)

InChI Key

HDLYWWNJXUKKNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NN1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl

Origin of Product

United States

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